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molecular formula CH5ClN2O B1581123 Urea hydrochloride CAS No. 506-89-8

Urea hydrochloride

Cat. No. B1581123
M. Wt: 96.52 g/mol
InChI Key: VYWQTJWGWLKBQA-UHFFFAOYSA-N
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Patent
US09091019B2

Procedure details

16 g of melamine powder obtained from DSM (Netherlands) were added to 67 ml of water in a beaker. Following addition of the melamine powder, 18 ml of urea hydrochloric acid (Novoc ACL) was added dropwise to the beaker with stirring until the pH of the solution reached about 1.5. Addition of the urea hydrochloric acid composition solubilized the melamine powder forming a compound of Formula I (melamine hydrochloride).
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
18 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
67 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N:1]1[C:8]([NH2:9])=[N:7][C:5]([NH2:6])=[N:4][C:2]=1[NH2:3].[ClH:10].NC(N)=O>O>[ClH:10].[N:1]1[C:8]([NH2:9])=[N:7][C:5]([NH2:6])=[N:4][C:2]=1[NH2:3] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
16 g
Type
reactant
Smiles
N1=C(N)N=C(N)N=C1N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(N)N=C(N)N=C1N
Name
Quantity
18 mL
Type
reactant
Smiles
Cl.NC(=O)N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.NC(=O)N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(N)N=C(N)N=C1N
Step Five
Name
Quantity
67 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring until the pH of the solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise to the beaker

Outcomes

Product
Name
Type
product
Smiles
Cl.N1=C(N)N=C(N)N=C1N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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